Cas no 1427653-06-2 (N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)

N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Z787555766
- N-(4-bromo-3-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
- AKOS034587683
- EN300-26623136
- 1427653-06-2
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- Inchi: 1S/C16H19BrN2O/c1-3-8-19-9-6-13(7-10-19)16(20)18-14-4-5-15(17)12(2)11-14/h1,4-5,11,13H,6-10H2,2H3,(H,18,20)
- InChI Key: AATZBNIKQDBAPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)NC(C1CCN(CC#C)CC1)=O
Computed Properties
- Exact Mass: 334.06808g/mol
- Monoisotopic Mass: 334.06808g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 3.4
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623136-0.05g |
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
1427653-06-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Professional Introduction to N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS No. 1427653-06-2)
N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1427653-06-2, represents a promising candidate for further exploration in drug discovery and development. Its molecular architecture, featuring a piperidine core conjugated with a propargyl group and a brominated methylphenyl moiety, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The structural features of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide make it an intriguing subject for medicinal chemists. The presence of the bromine atom in the aromatic ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which can be tailored to achieve specific pharmacological effects. Additionally, the propargyl group introduces a triple bond that can participate in various chemical transformations, including cycloadditions and polymerizations, broadening the scope of its synthetic utility.
In recent years, there has been a surge in research focused on developing novel piperidine derivatives as pharmacological agents. Piperidines are known for their ability to modulate a wide range of biological pathways, making them valuable scaffolds for drug design. The compound N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide aligns with this trend by incorporating structural elements that have demonstrated promise in earlier studies. For instance, the bromomethylphenyl group has been shown to interact with certain enzymes and receptors, while the propargyl moiety can enhance binding affinity through specific interactions.
The pharmacological potential of N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-y)piperidine-4-carboxamide) has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including kinases and G protein-coupled receptors (GPCRs). These studies have revealed that the compound exhibits modulatory effects on pathways relevant to inflammation, pain management, and neurodegeneration. The bromine atom's presence facilitates selective binding to these targets, while the propargyl group contributes to sustained receptor occupancy. Such characteristics are highly desirable in drug candidates aiming to achieve prolonged therapeutic effects.
The synthesis of N-(4-bromo-3-methylphenylpheny)l)-1-(
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